molecular formula C24H23NO4 B12219147 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12219147
M. Wt: 389.4 g/mol
InChI Key: AKGDYBVHNXMFTN-UUYOSTAYSA-N
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Description

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a benzofuran-derived molecule with a distinctive Z-configuration at the methylidene moiety. Its structure features:

  • Two benzofuran rings: One serves as the core scaffold, while the benzofuran-2-ylmethylidene group is conjugated at the 2-position.
  • 3-methylpiperidin-1-ylmethyl substituent: A nitrogen-containing heterocycle (piperidine) with a methyl group at the 3-position, attached via a methylene bridge at the 7th carbon of the benzofuran core.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H23NO4/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(29-24(18)19)12-17-11-16-6-2-3-7-21(16)28-17/h2-3,6-9,11-12,15,26H,4-5,10,13-14H2,1H3/b22-12-

InChI Key

AKGDYBVHNXMFTN-UUYOSTAYSA-N

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzofuranone derivatives with piperidine-containing compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-(2-benzofuranylmethylene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Below is an analysis of structurally related benzofuran derivatives, focusing on substituent variations and their implications.

Substituent Variations in the Benzofuran Core

Target Compound
  • Methylidene group : Benzofuran-2-ylmethylidene.
  • Heterocyclic substituent : 3-Methylpiperidin-1-ylmethyl.
Analog 1 : (2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one
  • Methylidene group : 2-Thienylmethylene (thiophene ring).
  • Heterocyclic substituent : 4-Methylpiperidin-1-ylmethyl.
  • Piperidine methylation at the 4-position (vs. 3-position in the target) may influence steric bulk .
Analog 2 : (2Z)-6-Hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
  • Methylidene group : Thiophen-2-ylmethylidene.
  • Heterocyclic substituent : 4-Methylpiperazin-1-ylmethyl.
  • Key difference : Piperazine (two nitrogen atoms) replaces piperidine, increasing polarity and hydrogen-bonding capacity. The 4-methyl group on piperazine may enhance metabolic stability compared to piperidine derivatives .
Analog 3 : (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • Methylidene group : 2-Chlorophenylmethylidene.
  • Heterocyclic substituent: Bis(2-methoxyethyl)aminomethyl.
  • The bis(2-methoxyethyl)amino group introduces ether linkages, improving aqueous solubility .
Analog 4 : (2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one
  • Methylidene group : 2-Methylphenylmethylidene.
  • Heterocyclic substituent : 4-(2-Hydroxyethyl)piperazin-1-ylmethyl.

Structural and Spectral Implications

Methylidene Group Variations
  • Benzofuran-2-ylmethylidene (Target) : Exhibits strong π-π stacking due to fused aromatic rings, confirmed by UV-Vis absorption maxima ~280–320 nm (typical for benzofurans) .
  • Thiophene/Chlorophenyl/2-Methylphenyl (Analogs) :
    • Thiophene: Distinctive ¹H-NMR signals at δ 6.90–7.40 ppm for thiophene protons .
    • Chlorophenyl: IR peaks at ~750 cm⁻¹ (C-Cl stretch) and deshielded ¹³C-NMR signals for the chlorine-adjacent carbon .
Heterocyclic Substituents
  • Piperidine vs. Piperazine :
    • Piperidine (Target, Analog 1): ¹H-NMR signals for piperidine methyl groups appear at δ 1.00–1.50 ppm.
    • Piperazine (Analogs 2, 4): Additional nitrogen atoms lead to downfield shifts (δ 2.50–3.50 ppm) for N-CH₂ protons .

Biological Activity

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4C_{22}H_{23}NO_4 with a molecular weight of approximately 361.4 g/mol. The structure features two benzofuran moieties connected through a hydrazone linkage, a hydroxyl group, and a piperidine substituent. These structural characteristics suggest potential interactions with various biological targets.

Pharmacological Properties

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that benzofuran derivatives can inhibit inflammatory pathways, particularly through the suppression of pro-inflammatory cytokines like TNF-α. For instance, compounds structurally related to this compound demonstrated significant inhibition of TNF-α-induced monocyte adhesion in vitro .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : This compound may inhibit the NF-kB pathway, which is crucial for the expression of various inflammatory mediators.
  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in its structure likely contributes to its ability to scavenge ROS, reducing oxidative damage in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including those closely related to this compound:

StudyFindings
Demonstrated that related compounds effectively inhibited TNF-α-induced monocyte adhesion by over 70% in vitro.
Identified structure–activity relationships (SAR) showing that modifications to the benzofuran structure significantly impact anti-inflammatory efficacy.
Reported on the synthesis and evaluation of similar benzofuran derivatives for their potential as neuroprotective agents.

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